molecular formula C10H9NO6 B3110552 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid CAS No. 1803347-45-6

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid

Cat. No.: B3110552
CAS No.: 1803347-45-6
M. Wt: 239.18
InChI Key: HUFICPZUGMCVGN-UHFFFAOYSA-N
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Description

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid is a complex organic compound with the molecular formula C11H9NO6. It is characterized by its unique indolizine structure, which includes a hydroxy group at the 7th position, a keto group at the 5th position, and two carboxylic acid groups at the 3rd and 8th positions. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by oxidation and functional group transformations to introduce the hydroxy and keto groups. The reaction conditions often require the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the correct formation of the indolizine ring and the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve high-quality product suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would produce an alcohol. Esterification of the carboxylic acids would result in esters, and amidation would yield amides.

Scientific Research Applications

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups can form hydrogen bonds with active sites, while the carboxylic acids can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indolizine-3-carboxylic acid: Lacks the hydroxy and keto groups, making it less reactive in certain chemical reactions.

    5-Hydroxyindolizine-3-carboxylic acid: Similar structure but with different functional group positions, leading to different reactivity and biological activity.

    7-Ketoindolizine-3,8-dicarboxylic acid: Similar but lacks the hydroxy group, affecting its hydrogen bonding capability.

Uniqueness

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid is unique due to the combination of its functional groups and the indolizine ring structure. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-6-3-7(13)11-4(8(6)10(16)17)1-2-5(11)9(14)15/h3,5,12H,1-2H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFICPZUGMCVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=O)N2C1C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Reactant of Route 2
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Reactant of Route 3
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Reactant of Route 4
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Reactant of Route 5
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Reactant of Route 6
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid

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